molecular formula C18H25ClN4O3 B501581 N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide CAS No. 898644-07-0

N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B501581
CAS No.: 898644-07-0
M. Wt: 380.9g/mol
InChI Key: XQAHPPDREJNKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of related piperazine-acetamide derivatives reveals important insights into the conformational preferences of this compound class. Studies on similar structures, such as 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide, demonstrate that the piperazine ring typically adopts a chair conformation with specific dihedral angles between aromatic rings. In these systems, the dihedral angle between the pyridine and benzene rings measures approximately 67.6°, indicating significant non-planarity in the molecular structure.

The conformational analysis of the morpholine ring attachment reveals that it preferentially adopts conformations that minimize steric interactions while maximizing favorable electrostatic contacts. Research on morpholine-containing compounds indicates that the morpholine ring maintains a chair conformation with the oxygen atom positioned to enable optimal hydrogen bonding interactions. The carbonyl group connecting the morpholine to the piperazine ring introduces additional conformational constraints that influence the overall molecular geometry.

Table 1: Crystallographic Parameters for Related Piperazine Derivatives

Parameter Value Reference Compound
Space Group P1̄ 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide
Unit Cell a 11.595(4) Å
Unit Cell b 12.382(4) Å
Unit Cell c 14.073(4) Å
Dihedral Angle 67.6(9)°
Density 1.247 Mg m⁻³

The intermolecular interactions in the crystal lattice are dominated by C—H⋯N hydrogen bonds, which contribute to the stability of the solid-state structure. These interactions are particularly important for understanding the compound's physical properties and potential polymorphic behavior. The crystal packing analysis reveals that two crystallographically independent but identical molecules occupy each asymmetric unit, suggesting specific intermolecular recognition patterns.

Conformational studies using computational methods provide additional insights into the flexibility of the acetamide linker and its influence on the overall molecular shape. The rotation barrier around the amide bond, typically ranging from 15-20 kcal/mol for similar compounds, affects the dynamic behavior of the molecule in solution. This conformational flexibility has important implications for biological activity, as different conformers may exhibit varying affinities for biological targets.

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural identification and conformational analysis of this compound. The complex structure presents unique challenges for NMR interpretation due to the presence of multiple nitrogen-containing rings and potential conformational exchange processes. Detailed analysis of both ¹H and ¹³C NMR spectra provides crucial information about the connectivity and stereochemistry of the target compound.

The ¹H NMR spectrum exhibits characteristic signal patterns for each structural component. The 5-chloro-2-methylphenyl group displays aromatic protons in the range of 7.0-7.5 ppm, with the methyl group appearing as a singlet around 2.3 ppm. The piperazine ring protons appear as complex multiplets in the aliphatic region, typically between 2.5-3.8 ppm, with signal splitting patterns dependent on the conformational dynamics of the ring system. Studies on related acyl-functionalized piperazines reveal that NCH₂ protons adjacent to the acyl group often show temperature-dependent behavior due to restricted rotation around the C-N amide bond.

Table 2: Characteristic NMR Chemical Shifts for Structural Components

Structural Unit ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Multiplicity
Aromatic CH (5-chloro-2-methylphenyl) 7.0-7.5 128-135 m
Methyl group (Ar-CH₃) 2.3 18-20 s
Acetamide CH₂ 4.8-5.0 55-60 s
Piperazine NCH₂ 2.5-3.8 45-55 m
Morpholine NCH₂ 3.6-3.8 45-50 m
Morpholine OCH₂ 3.7-3.9 65-70 m
Carbonyl C=O - 165-175 -

The morpholine ring protons contribute distinct signals in the NMR spectrum, with the OCH₂ protons appearing slightly downfield compared to the NCH₂ protons due to the deshielding effect of the oxygen atom. Variable-temperature NMR studies on similar compounds reveal coalescence phenomena that provide information about rotation barriers and conformational exchange rates. The acetamide carbonyl carbon appears in the ¹³C NMR spectrum around 170 ppm, characteristic of amide functional groups.

Infrared spectroscopy provides complementary structural information, particularly regarding functional group identification and hydrogen bonding interactions. The characteristic stretching frequencies for the target compound include N-H stretching around 3300-3500 cm⁻¹, C=O stretching near 1650-1680 cm⁻¹ for the amide and morpholine carbonyl groups, and C-Cl stretching around 750-850 cm⁻¹. The IR spectrum also reveals information about intermolecular hydrogen bonding, which affects both the solid-state structure and solution behavior.

Mass spectrometry analysis, particularly high-resolution electrospray ionization (ESI-MS), provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 381 [M+H]⁺, with characteristic fragmentation involving loss of the morpholine-carbonyl unit and subsequent breakdown of the piperazine-acetamide linkage. These fragmentation patterns serve as structural fingerprints for compound identification and purity assessment.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies using B3LYP functional with 6-31G basis set, commonly employed for piperazine derivatives, reveal important electronic characteristics including frontier orbital energies, charge distribution, and molecular electrostatic potential surfaces.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the compound's reactivity and potential biological interactions. For related piperazine derivatives, HOMO energies typically range from -0.18 to -0.25 eV, while LUMO energies fall between 0.00 to 0.05 eV. The HOMO-LUMO energy gap, an important indicator of chemical stability and reactivity, generally measures 0.18-0.20 eV for this compound class, suggesting moderate reactivity and potential for biological activity.

Table 3: Computed Electronic Properties for Piperazine Derivatives

Property Value Range Significance
HOMO Energy -0.18 to -0.25 eV Electron donation capacity
LUMO Energy 0.00 to 0.05 eV Electron acceptance capacity
Energy Gap 0.18-0.20 eV Chemical stability
Dipole Moment 2.5-4.2 Debye Polarity and solubility
Molecular Volume 350-450 Ų Steric requirements

Molecular electrostatic potential (MEP) mapping reveals regions of positive and negative electrostatic potential, which correlate with potential binding sites for biological targets. The chlorine atom and carbonyl oxygens typically exhibit negative potential regions, while the aromatic ring and nitrogen atoms show positive potential areas. These electrostatic features influence intermolecular interactions and provide insights into potential pharmacophoric regions.

Vibrational frequency calculations complement experimental IR spectroscopy data and provide theoretical assignments for observed bands. The calculated vibrational frequencies, when scaled by appropriate correction factors (typically 0.96-0.98 for B3LYP/6-31G), show excellent agreement with experimental values. These calculations also predict IR intensities and Raman activities, enabling comprehensive spectroscopic interpretation.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O3/c1-14-2-3-15(19)12-16(14)20-17(24)13-21-4-6-22(7-5-21)18(25)23-8-10-26-11-9-23/h2-3,12H,4-11,13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAHPPDREJNKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-N-(5-Chloro-2-Methylphenyl)Acetamide

The chloroacetamide intermediate is synthesized by reacting 5-chloro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine (TEA). The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize hydrolysis.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.2 equiv)

  • Temperature: 0–5°C

  • Yield: 85–92%

Preparation of 4-(Morpholine-4-Carbonyl)Piperazine

The morpholine-carbonyl-piperazine fragment is synthesized via two primary methods:

  • Direct Carbonylation: Piperazine reacts with morpholine-4-carbonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

  • Coupling Approach: Morpholine is coupled to piperazine using 1,1'-carbonyldiimidazole (CDI) as an activating agent.

Optimized Protocol (Coupling Approach):

  • Reagents: Piperazine (1.0 equiv), morpholine (1.1 equiv), CDI (1.2 equiv)

  • Solvent: THF

  • Temperature: 25°C, 12 hours

  • Yield: 78%

Final Coupling Reaction

The critical step involves attaching the 4-(morpholine-4-carbonyl)piperazine to the chloroacetamide intermediate. This is achieved through nucleophilic substitution under basic conditions.

Procedure:

  • Reactants:

    • 2-Chloro-N-(5-chloro-2-methylphenyl)acetamide (1.0 equiv)

    • 4-(Morpholine-4-carbonyl)piperazine (1.2 equiv)

  • Base: Potassium carbonate (2.0 equiv)

  • Solvent: Acetonitrile

  • Conditions: Reflux at 80°C for 16 hours

  • Workup: Extraction with dichloromethane, washing with brine, and purification via column chromatography (silica gel, ethyl acetate/hexane).

  • Yield: 65–72%

Key Optimization Parameters:

ParameterTested RangeOptimal ValueYield Impact
SolventDMF, THF, MeCNMeCN+15%
Temperature (°C)60, 80, 10080+12%
Reaction Time (h)12, 16, 2016+8%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility and safety. Key adjustments include:

  • Solvent Recycling: Acetonitrile is recovered via distillation.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 30%.

  • Purification: Recrystallization from ethanol/water mixtures replaces column chromatography for cost efficiency.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Spectroscopic Data

  • IR (KBr): 3433 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1278 cm⁻¹ (C-N).

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.40–3.60 (m, 8H, piperazine and morpholine), 6.90–7.20 (m, 3H, aromatic).

  • HRMS: [M+H]⁺ calc. for C₁₈H₂₅ClN₄O₃: 380.1512, found: 380.1509.

Purity Assessment

MethodConditionsPurity (%)
HPLCC18 column, MeCN/H₂O (70:30)99.1
TLCSilica gel, EtOAc/hexane (1:1)Single spot

Challenges and Mitigation Strategies

  • Hydrolysis of Chloroacetamide:

    • Cause: Moisture in reagents or solvents.

    • Solution: Use anhydrous solvents and molecular sieves.

  • Low Coupling Yield:

    • Cause: Steric hindrance from the morpholine group.

    • Solution: Increase reaction temperature to 90°C and extend time to 20 hours.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Stepwise SynthesisHigh purity, scalableLengthy (3 steps)65–72
One-Pot ReactionFasterLower purity (85–90%)55–60
Flow ChemistryContinuous productionHigh initial investment70–75

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Preliminary studies have indicated that derivatives of this compound exhibit significant inhibitory effects against cancer cell lines such as prostate (PC-3) and lung (A549) cancer cells. For instance, one study found that related compounds induced apoptosis and caused cell cycle arrest in PC-3 cells, with an IC50 value of approximately 9.86 µM.
    • The mechanism of action involves the induction of reactive oxygen species (ROS), which play a critical role in triggering apoptosis in cancer cells, suggesting potential applications in targeted cancer therapies.
  • Neuropharmacological Effects :
    • Compounds with similar structural features may modulate neurotransmitter systems, indicating potential for treating neurological disorders.
  • Antimicrobial Properties :
    • Research has shown that the compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated moderate to good activities against bacteria such as Staphylococcus aureus and Enterobacter aerogenes .

The biological activity of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can be summarized as follows:

  • Antitumor Activity : Significant effects against prostate and lung cancer cell lines.
  • Mechanism of Action : Induction of ROS leading to apoptosis.
  • Neuropharmacological Potential : Possible modulation of neurotransmitter systems.

Industrial Applications

The compound is also explored for its potential use in industrial applications, particularly in the development of new materials or as a chemical intermediate in organic synthesis. Its unique structure may enable the synthesis of more complex molecules that can be utilized in various chemical processes.

Case Studies and Research Findings

Several case studies have been documented highlighting the efficacy of this compound:

  • Antitumor Efficacy :
    • A study demonstrated that derivatives induced apoptosis in cancer cells through ROS pathways, confirming the potential for therapeutic applications in oncology.
  • Antimicrobial Screening :
    • A series of compounds were synthesized and screened for antimicrobial activity, revealing promising results against key bacterial strains .
  • Neuropharmacological Studies :
    • Investigations into similar compounds have shown effects on neurotransmitter modulation, presenting avenues for further research into neurological therapies.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and structurally related acetamide derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents on Piperazine Key Aromatic/Amide Groups Melting Point (°C) Notable Properties
Target Compound C21H26ClN5O3* ~464 (estimated) Morpholine-4-carbonyl 5-chloro-2-methylphenyl N/A High solubility (morpholine moiety)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C20H22FN3O3S 403.47 4-methylbenzenesulfonyl 4-fluorophenyl N/A Sulfonyl group enhances stability
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide C20H24ClN3O2 373.88 3-chlorophenyl 2-methoxy-5-methylphenyl N/A Methoxy group improves lipophilicity
N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide C19H21FN4O3 380.40 4-nitrophenyl 5-fluoro-2-methylphenyl N/A Nitro group for electron withdrawal
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide C22H26N4O2S 422.54 4-methoxyphenyl p-tolylthiazole 289–290 Thiazole core for MMP inhibition
N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide C25H21ClF3N3O3 530.0 4-chloro-3-(trifluoromethyl)benzoyl Pyridin-2-yl 241–242 Trifluoromethyl enhances binding

*Estimated based on analogs in .

Key Observations:
  • Morpholine vs. Aromatic Substituents : The morpholine-4-carbonyl group in the target compound likely improves aqueous solubility compared to sulfonyl (e.g., ) or benzoyl (e.g., ) substituents, which are more lipophilic.
  • Thermal Stability : Compounds with sulfonyl or trifluoromethyl groups (e.g., ) exhibit higher melting points (>200°C), suggesting greater crystalline stability than morpholine-containing analogs.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperazine ring, a morpholine moiety, and a chlorinated phenyl group. The molecular formula is C16H22ClN3O2C_{16}H_{22}ClN_3O_2 with a molecular weight of approximately 320.82 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular Formula C16H22ClN3O2
Molecular Weight 320.82 g/mol
IUPAC Name This compound
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound shows potential as an inhibitor in several pathways, which may lead to therapeutic applications in conditions such as cancer, inflammation, and neurological disorders.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on specific cellular processes:

  • Inhibition of Osteoclastogenesis : A related compound, PPOAC-Bz (which shares structural similarities), was shown to inhibit osteoclast formation and activity significantly. This suggests that this compound may also possess similar properties, potentially useful in treating osteolytic disorders .
  • Antitumor Activity : Preliminary data indicate that the compound may exert antitumor effects by modulating pathways involved in cell proliferation and apoptosis. For instance, compounds with similar piperazine structures have shown promise in inhibiting tumor growth in various cancer models .

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacological effects of the compound:

  • Bone Loss Models : In ovariectomized (OVX) mice, treatment with PPOAC-Bz resulted in reduced bone loss, suggesting that this compound could be beneficial for preventing osteoporosis-related bone loss .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

  • Cancer Treatment : A study demonstrated that derivatives of piperazine exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications to the piperazine structure can enhance biological activity .
  • Neurological Disorders : Compounds containing morpholine and piperazine rings have been explored for their neuroprotective effects, showing promise in models of neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide, and how can purity be validated?

  • Methodology :

  • Stepwise coupling : Use a multi-step approach involving (i) coupling of 5-chloro-2-methylaniline with chloroacetyl chloride to form the acetamide backbone, followed by (ii) introduction of the piperazine-morpholine carbonyl moiety via carbodiimide-mediated coupling (e.g., TBTU/DIEA in CH₂Cl₂) .
  • Purification : Employ silica gel column chromatography (e.g., ethyl acetate/hexane gradient) and validate purity via HPLC (reported >98% purity for analogous compounds using C18 columns and UV detection at 254 nm) .
    • Validation : Confirm identity via 1H^1 \text{H}-NMR (amide proton δ 8.2–8.5 ppm, morpholine protons δ 3.4–3.7 ppm) and ESI-MS (exact mass ± 0.5 Da) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Key Techniques :

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons (δ 6.8–7.5 ppm), piperazine/morpholine carbons (δ 45–55 ppm), and carbonyl groups (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C asymmetric stretch (~1120 cm⁻¹) .
  • X-ray crystallography : For absolute configuration (if crystalline), as demonstrated for structurally similar N-substituted acetamides, resolving torsional angles and intermolecular interactions (e.g., C–H⋯O bonds) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Screening Strategies :

  • Enzyme inhibition : Test against kinases or proteases (e.g., lipoxygenase) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to optimize the compound’s activity?

  • Approach :

  • Core modifications : Synthesize derivatives with varied substituents on the chlorophenyl ring (e.g., -OCH₃, -NO₂) and compare activity .
  • Piperazine-morpholine analogs : Replace morpholine with thiomorpholine or piperidine to assess steric/electronic effects on target binding .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values (e.g., increased lipophilicity enhancing membrane permeability) .

Q. What computational strategies can predict the compound’s reactivity and guide synthesis optimization?

  • Tools :

  • DFT calculations : Optimize transition states for key reactions (e.g., amide coupling) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to prioritize derivatives with favorable ΔG values .
  • Reaction path analysis : Apply ICReDD’s quantum-chemical reaction path searches to identify energetically favorable synthetic routes .

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Resolution Methods :

  • Standardized protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .
  • Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if fluorescence assays show inconsistency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.